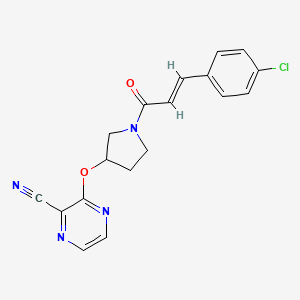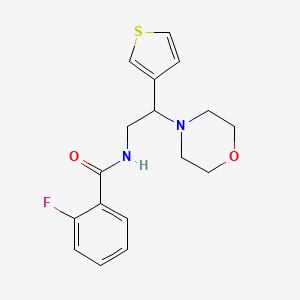
1-メトキシイミダゾリジン-2,4,5-トリオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxyimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C4H4N2O4 It is known for its unique structure, which includes an imidazolidine ring substituted with methoxy and trione groups
科学的研究の応用
1-Methoxyimidazolidine-2,4,5-trione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of neurodegenerative diseases.
作用機序
Target of Action
The primary target of 1-Methoxyimidazolidine-2,4,5-trione is the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is a eukaryotic DNA repair enzyme that specifically cleaves the covalent bond between the 3′-phosphate group of DNA and the tyrosine associated with a small peptide remaining after proteolysis/denaturation of Top1 (topoisomerase 1) .
Mode of Action
1-Methoxyimidazolidine-2,4,5-trione interacts with TDP1, inhibiting its function
Biochemical Pathways
The inhibition of TDP1 by 1-Methoxyimidazolidine-2,4,5-trione affects the DNA repair pathways in cells . TDP1 is involved in the repair of DNA damage caused by topoisomerase 1 inhibitors, and its inhibition can lead to an accumulation of DNA damage, potentially leading to cell death .
Result of Action
The inhibition of TDP1 by 1-Methoxyimidazolidine-2,4,5-trione can lead to an accumulation of DNA damage in cells . This can potentially lead to cell death, making this compound a potential candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxyimidazolidine-2,4,5-trione can be synthesized through the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid and sulfur trioxide in sulfuric acid. The reaction is typically carried out at elevated temperatures (80°C to 120°C) for several hours. The nitration process involves the formation of intermediate nitroimidazoles, which are subsequently oxidized to yield 1-methoxyimidazolidine-2,4,5-trione .
Industrial Production Methods: While specific industrial production methods for 1-methoxyimidazolidine-2,4,5-trione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1-Methoxyimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong nitration conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds, although specific reduction reactions are less commonly reported.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid and sulfur trioxide in sulfuric acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of imidazolidine.
Reduction: Lower oxidation state imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with different functional groups.
類似化合物との比較
1-Methoxyimidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:
1-Methylimidazolidine-2,4,5-trione: Similar in structure but lacks the methoxy group.
1,3-Substituted Imidazolidine-2,4,5-triones: These compounds have substitutions at the 1 and 3 positions, which can significantly alter their chemical properties and biological activities.
Uniqueness: The presence of the methoxy group in 1-methoxyimidazolidine-2,4,5-trione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Conclusion
1-Methoxyimidazolidine-2,4,5-trione is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
特性
IUPAC Name |
1-methoxyimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c1-10-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGAQRDVKFIVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)
![(4-Chloro-2-methoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2430919.png)
![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine](/img/structure/B2430924.png)

![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2430931.png)

![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)



